molecular formula C22H20N2O2 B5729058 N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide

N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide

Cat. No. B5729058
M. Wt: 344.4 g/mol
InChI Key: NVAKLRAOYIZTGS-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide, also known as AMN082, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience and pharmacology.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide has been extensively studied for its potential applications in various scientific fields. In neuroscience, it has been shown to modulate the activity of metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in regulating synaptic transmission and plasticity. This makes N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide a potential candidate for the treatment of neurological disorders such as anxiety, depression, and schizophrenia.
In pharmacology, N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide has been shown to have potential applications in drug discovery and development. It has been used as a tool compound to study the pharmacological properties of mGluR7 and to identify new drug targets for the treatment of neurological disorders.

Mechanism of Action

N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide acts as a positive allosteric modulator of mGluR7, which means that it enhances the receptor's activity without directly binding to its active site. This leads to an increase in the release of inhibitory neurotransmitters such as GABA and glycine, which results in a decrease in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it enhances the activity of mGluR7 and increases the release of inhibitory neurotransmitters. In vivo studies have shown that it has anxiolytic and antidepressant effects, reduces seizures, and improves cognitive function.

Advantages and Limitations for Lab Experiments

N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide has several advantages for lab experiments. It is a highly specific and potent modulator of mGluR7, which makes it an ideal tool compound for studying the receptor's pharmacological properties. It is also relatively stable and easy to synthesize.
However, there are also some limitations to using N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide in lab experiments. It has poor solubility in water, which can make it challenging to administer to animals or cells. It also has a short half-life, which means that its effects are often short-lived.

Future Directions

There are several future directions for the study of N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide. One area of research is the development of new compounds that are more potent and selective modulators of mGluR7. Another area of research is the investigation of the potential therapeutic applications of N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide in the treatment of neurological disorders. Finally, there is a need for more studies to elucidate the mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide and its effects on neuronal function and behavior.
Conclusion
In conclusion, N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide is a chemical compound that has significant potential applications in various scientific fields, including neuroscience and pharmacology. Its ability to modulate the activity of mGluR7 makes it an ideal tool compound for studying the receptor's pharmacological properties and identifying new drug targets for the treatment of neurological disorders. While there are some limitations to using N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide in lab experiments, its advantages make it a valuable compound for scientific research.

Synthesis Methods

N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1-naphthylacetic acid with thionyl chloride to form 1-naphthylacetyl chloride. The resulting compound is then reacted with N-(4-aminophenyl)acetamide in the presence of triethylamine to form N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide.

properties

IUPAC Name

(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-16(25)24(2)20-13-11-19(12-14-20)23-22(26)15-10-18-8-5-7-17-6-3-4-9-21(17)18/h3-15H,1-2H3,(H,23,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAKLRAOYIZTGS-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(naphthalen-1-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.